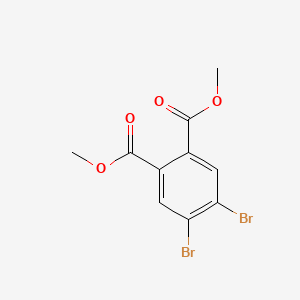

Dimethyl 4,5-dibromophthalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

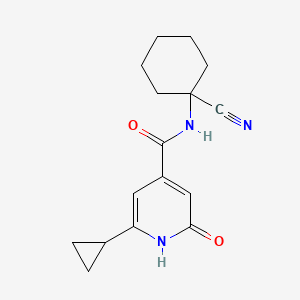

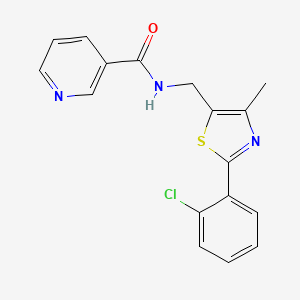

Dimethyl 4,5-dibromophthalate (DDBP) is a chemical compound that is used in a variety of scientific applications. It is a white, crystalline solid with a molecular weight of around 463.41 g/mol and a melting point of around 120°C. DDBP is a halogenated compound, containing both bromine and chlorine atoms, and is classified as an organobromide. DDBP is widely used in research and laboratory experiments due to its unique properties and uses.

Scientific Research Applications

Synthesis of Phthalocyanine Compounds

Dimethyl 4,5-dibromophthalate serves as an intermediate in the synthesis of carboxyl-substituted phthalocyanine compounds. The synthesis process involves converting 4,5-Dibromophthalic acid to 4,5-dibromo dimethyl phthalate using thionyl chloride, followed by reaction with cuprous cyanide to yield 4,5-dicyano dimethyl phthalate (Zhang, Wang, Li, Xiao, & Pan, 2014).

Synthesis Process Research

The synthesis of 4,5-Dibromophthalic acid, a precursor to dimethyl 4,5-dibromophthalate, involves electrophilic substitution reaction of o-xylene and bromide, followed by oxidation with potassium permanganate. This synthesis is vital for producing carboxyl-substituted phthalocyanine compounds (Zhang Fe, 2014).

Synthesis of Metal Complexes

Dimethyl 5-aminoisophthalate, a derivative of dimethyl 4,5-dibromophthalate, has been utilized in gold(I) chemistry to form model complexes for macrocyclic gold compounds. This includes the synthesis of diphosphine compound dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate, demonstrating the utility of dimethyl 4,5-dibromophthalate derivatives in complex chemical syntheses (Wiedemann, Gamer, & Roesky, 2009).

Environmental Studies

Research on the environmental impact of dimethyl phthalate esters, related to dimethyl 4,5-dibromophthalate, has been conducted. This includes studies on their degradability by various microorganisms, highlighting the environmental fate of these compounds (Luo, Pang, Gu, Chow, & Vrijmoed, 2009).

Detection in Environmental Samples

Techniques like indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) have been developed for detecting dimethyl phthalate in environmental water samples. This demonstrates the relevance of monitoring dimethyl 4,5-dibromophthalate and its derivatives in environmental studies (Zhang, Liu, Zhuang, & Hu, 2011).

Antibacterial Applications

The synthesis of 1,3-Bis[3-N-acetyl-2-aryl-1,3,4-oxadiazoline-5-yl]benzenes starting from dimethyl isophthalate (a related compound) and their antibacterial activities were investigated. This shows the potential biomedical applications of compounds related to dimethyl 4,5-dibromophthalate (Li, Dan, & Fu, 2008).

Mechanism of Action

Target of Action

Dimethyl 4,5-dibromophthalate is a synthetic organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that phthalates, a group of chemicals to which dimethyl 4,5-dibromophthalate belongs, can disrupt physiological processes in both animals and humans, even at low environmental concentrations .

Biochemical Pathways

Phthalates are known to interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Result of Action

Phthalates, including dimethyl 4,5-dibromophthalate, are known to disrupt physiological processes in both animals and humans .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl 4,5-dibromophthalate. For instance, phthalates are generally insoluble and have three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments . The concentrations of phthalates, including Dimethyl 4,5-dibromophthalate, can exhibit significant seasonal variations in the aqueous phases .

properties

IUPAC Name |

dimethyl 4,5-dibromobenzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUAQOPKHCZEKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334084 |

Source

|

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4,5-dibromophthalate | |

CAS RN |

859299-66-4 |

Source

|

| Record name | Dimethyl 4,5-dibromophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)

![N-(1-Oxaspiro[4.4]nonan-2-ylmethyl)prop-2-enamide](/img/structure/B2473279.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2473283.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2473284.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-methoxybenzamide](/img/structure/B2473285.png)

![1,5-diamino-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B2473293.png)